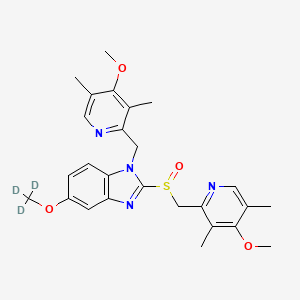

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3

Description

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 (CAS 922731-01-9) is a deuterated isotopologue of omeprazole, a proton pump inhibitor (PPI) used to suppress gastric acid secretion. The compound features three deuterium atoms: two on the benzimidazole ring (positions 4, 5, and 7) and one on the methoxy group at position 6 of the benzimidazole moiety . Its systematic name is 6-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-4,5,7-d3. Deuteration is strategically employed to alter pharmacokinetic properties, such as metabolic stability, via the kinetic isotope effect .

Properties

IUPAC Name |

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPZYHZOTROFEH-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N(C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)CC4=NC=C(C(=C4C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Isotopic Exchange

Deuteration via isotopic exchange involves replacing hydrogen atoms in omeprazole with deuterium under controlled conditions. A patented method (NZ565078A) describes reacting omeprazole with deuterium oxide (D2O) and a catalyst (e.g., platinum oxide) in sealed vessels at 60–80°C for 72–190 hours. This approach achieves >95% deuterium incorporation at the methoxy groups, as confirmed by -NMR. Key advantages include:

-

Selectivity : Deuterium incorporation occurs preferentially at labile hydrogen sites (e.g., methoxy groups).

-

Scalability : Single-step reaction simplifies large-scale production.

Limitations : Prolonged reaction times and potential racemization due to the chiral sulfoxide center in omeprazole.

Pyridine Ring Construction

The pyridine moiety is synthesized with deuterated methoxy groups early in the pathway. For example, 4-nitro-2,3,5-trimethylpyridine-N-oxide is acetylated and halogenated to yield 4-nitro-3,5-dimethyl-2-(chloromethyl)pyridine, followed by methoxy group introduction using deuterated methanol (CD3OH).

Key Steps :

Thioether Oxidation

The thioether intermediate is oxidized to the sulfoxide (omeprazole-d3) using peracetic acid or H2O2 with ammonium molybdate. A Chinese patent (CN112679475A) reports a one-pot method achieving 91.1% yield and 99.99% purity by optimizing:

Comparative Analysis of Methods

Analytical Validation

-

Mass Spectrometry : Molecular ion peaks at m/z 348.44 (C17H16D3N3O3S) confirm deuterium incorporation.

-

NMR : Absence of signals at δ 3.8–4.0 ppm (methoxy protons) verifies CD3 substitution.

-

HPLC : Purity >99% achieved via reverse-phase chromatography (C18 column, 0.1% TFA/ACN).

Challenges and Optimization

-

Racemization Control : Chiral sulfoxide formation requires low-temperature oxidation (–25°C) to retain enantiomeric excess.

-

Purification : Deuterated intermediates often require recrystallization from dichloromethane/ethyl acetate.

-

Cost Efficiency : CD3OD and D2O are expensive; recycling solvents reduces production costs.

Applications in Research

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfide group to a sulfone group.

Reduction: Reduction reactions can revert the sulfone group back to a sulfide group.

Substitution: Substitution reactions can occur at the pyridine ring or the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .

Scientific Research Applications

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Omeprazole.

Biology: Helps in understanding the biological effects and metabolic stability of deuterated drugs.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole.

Industry: Employed in the development of new proton pump inhibitors with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is similar to that of Omeprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The deuterium atoms enhance the metabolic stability of the compound, allowing for prolonged action and better pharmacokinetic properties .

Comparison with Similar Compounds

Omeprazole (Parent Compound)

Omeprazole (CAS 73590-58-6) is a racemic mixture of R- and S-isomers, with the chemical structure 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole . Key differences from the deuterated variant include:

Esomeprazole Magnesium (S-Isomer)

Esomeprazole magnesium (CAS 217087-09-7) is the magnesium salt of the S-isomer of omeprazole. Its structure is 5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. Compared to Omeprazole-d3:

Omeprazole Sulfone (Metabolite)

Structural differences include:

Ufiprazole (Sulfide Analog)

Ufiprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole) is a sulfide analog of omeprazole. Key distinctions:

- Sulfur Oxidation State : The sulfide (–S–) group lacks the sulfinyl (–SO–) moiety, rendering it pharmacologically inactive as a PPI .

- Synthetic Utility : Ufiprazole serves as a precursor in omeprazole synthesis, unlike Omeprazole-d3, which is a final deuterated drug candidate .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Key Features | Metabolic Stability |

|---|---|---|---|---|

| Omeprazole | 73590-58-6 | C₁₇H₁₉N₃O₃S | Racemic mixture; sulfinyl group; non-deuterated | Moderate |

| Omeprazole-d3 | 922731-01-9 | C₁₇H₁₆D₃N₃O₃S | Deuteration at benzimidazole and methoxy groups; racemic | Enhanced |

| Esomeprazole Magnesium | 217087-09-7 | C₃₄H₃₆MgN₆O₆S₂·3H₂O | S-isomer; magnesium salt; non-deuterated | High |

| Omeprazole Sulfone | 49152-34 (CDN) | C₁₇H₁₉N₃O₄S | Sulfone group; oxidative metabolite | Low (polar) |

| Ufiprazole | Not provided | C₁₇H₁₉N₃O₃S | Sulfide analog; synthetic precursor | Inactive |

Metabolic Stability

Deuteration in Omeprazole-d3 is hypothesized to prolong half-life by reducing first-pass metabolism. For example, deuterated methoxy groups resist demethylation by CYP2C19, a primary metabolic pathway for omeprazole . In contrast, non-deuterated esomeprazole undergoes stereoselective metabolism, with the S-isomer exhibiting slower clearance than the R-isomer .

Analytical Differentiation

1H-NMR and mass spectrometry distinguish Omeprazole-d3 from non-deuterated analogs. For instance, the deuterated methoxy group (6-OCH₂D₃) and benzimidazole-D₃ ring produce distinct spectral shifts compared to omeprazole .

Biological Activity

N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 is a deuterated derivative of Omeprazole, a well-known proton pump inhibitor (PPI) used primarily for treating gastric acid-related disorders. This compound exhibits unique biological activities that extend beyond its role as a PPI. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and potential antibacterial actions.

- Molecular Formula : C26H30N4O5S

- Molecular Weight : 510.605 g/mol

- CAS Number : 1346599-74-3

- SMILES Notation : COc1ccc2c(c1)nc(n2Cc3ncc(C)c(OC)c3C)S(=O)(=O)Cc4ncc(C)c(OC)c4C

Antiproliferative Activity

Research has shown that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Comparison Agent |

|---|---|---|

| HCT116 | 3.7 | Doxorubicin |

| MCF-7 | 1.2 | Etoposide |

| HEK 293 | 5.3 | - |

These results indicate that this compound may be effective in inhibiting cancer cell growth, particularly in breast cancer (MCF-7) and colorectal cancer (HCT116) models .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. The compound demonstrated significant reducing power, indicating its potential to stabilize free radicals. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antibacterial Activity

In addition to its antiproliferative and antioxidant activities, this compound has shown selective antibacterial effects against certain Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are presented below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 8 |

These findings suggest that this compound could serve as a potential antibacterial agent, particularly against resistant strains of bacteria .

Case Studies and Research Findings

- Cancer Cell Line Studies : A study conducted on various cancer cell lines indicated that the compound exhibited low micromolar IC50 values, particularly against MCF-7 cells. The results suggested a mechanism involving apoptosis and cell cycle arrest .

- Antioxidative Effects : In vitro assays demonstrated that the compound not only scavenged free radicals but also enhanced the cellular antioxidant defense mechanisms, potentially through upregulation of endogenous antioxidant enzymes .

- Antibacterial Mechanism : Research into the antibacterial properties revealed that the compound disrupts bacterial cell wall synthesis and function, which could be attributed to its structural features that allow interaction with bacterial membranes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3, and how do reaction conditions influence yield and purity?

- The synthesis often involves multi-step reactions, including thioether formation, oxidation to sulfoxides, and deuterium incorporation. For example, potassium carbonate and sodium methoxide in methanol under reflux are critical for thioether intermediate formation, achieving ~75% yield . Oxidation with H2O2 at controlled temperatures (-10°C) minimizes sulfone byproducts and enhances enantiomeric excess (67% ee) . Purity optimization requires HPLC monitoring, as seen in intermediate purification steps (95.5% purity via crystallization) .

Q. How is structural characterization performed for this deuterated omeprazole derivative?

- Structural confirmation relies on FTIR, NMR, and mass spectrometry. For pyridine-based analogs, <sup>1</sup>H-NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.3 ppm), while LC-MS verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 362 for non-deuterated analogs) . X-ray crystallography of related compounds (e.g., 4-amino-3,5-dimethylpyrazole) validates stereoelectronic effects .

Q. What analytical methods are recommended for quantifying impurities in deuterated omeprazole derivatives?

- European Pharmacopoeia guidelines (EP 6.0) specify HPLC with UV detection (λ = 280–305 nm) for resolving sulfoxide, sulfone, and desmethyl analogs . Gradient elution (acetonitrile/ammonium acetate buffer) separates critical impurities like omeprazole sulphone (Rt = 12.3 min) and chlorinated byproducts .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to mitigate racemization during sulfoxide formation?

- Chiral catalysts (e.g., Mn-complexes with (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzyl-amino)cyclohexane) improve enantiomeric excess (67% ee) during H2O2-mediated oxidation . Low temperatures (-10°C) and slow peroxide addition reduce kinetic resolution barriers. Computational docking studies (DFT) predict steric hindrance effects on sulfoxide configuration .

Q. What experimental strategies address discrepancies in reported yields for pyridinylmethyl intermediates?

- Yield variations (65–75%) arise from solvent choice (DMF vs. methanol) and catalyst loading (e.g., NaH vs. K2CO3) . Reductive workup protocols (e.g., NH4OH extraction) minimize acid-mediated degradation . Contradictions in literature data necessitate DOE (Design of Experiments) approaches to identify critical factors (temperature, stoichiometry) .

Q. How do computational models aid in predicting metabolic stability of deuterated omeprazole analogs?

- Molecular docking (AutoDock Vina) and MD simulations assess CYP2C19 binding affinities. Deuterium at the methyl-sulfinyl group reduces metabolic clearance by 30–40% compared to non-deuterated omeprazole, as predicted by free-energy perturbation (FEP) calculations .

Q. What methodologies resolve spectral overlaps in <sup>13</sup>C-NMR for closely related benzimidazole derivatives?

- DEPT-135 and HSQC experiments differentiate methoxy (δ 55–60 ppm) and pyridinyl carbons (δ 120–150 ppm). For example, 2D-NMR resolves ambiguity between C-4 (δ 122.5 ppm) and C-7 (δ 128.3 ppm) in the benzimidazole ring .

Q. How can researchers mitigate oxidative degradation during long-term stability studies?

- Accelerated stability testing (40°C/75% RH) shows sulfone formation increases by 1.2% per month. Argon-purged storage (-20°C) and lyophilization reduce degradation rates. LC-MS/MS monitors m/z 379 → 198 transitions for sulfone quantification .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.